Cas no 2138279-60-2 (1-methyl-1H-pyrazole-3-sulfonyl fluoride)

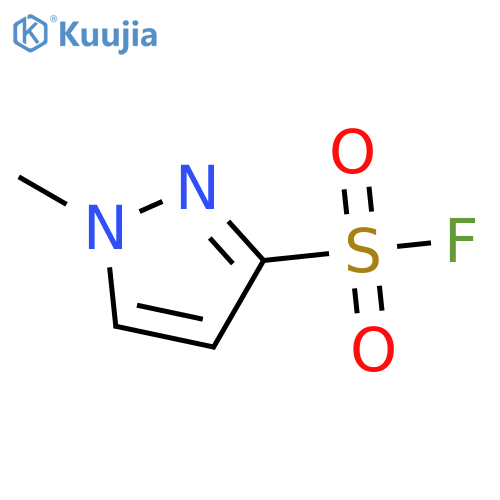

2138279-60-2 structure

商品名:1-methyl-1H-pyrazole-3-sulfonyl fluoride

1-methyl-1H-pyrazole-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-pyrazole-3-sulfonyl fluoride

- 2138279-60-2

- EN300-728751

- BY-0261

-

- インチ: 1S/C4H5FN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3

- InChIKey: VAWAAXBINLJEAA-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CN(C)N=1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 164.00557674g/mol

- どういたいしつりょう: 164.00557674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

1-methyl-1H-pyrazole-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728751-1.0g |

1-methyl-1H-pyrazole-3-sulfonyl fluoride |

2138279-60-2 | 1g |

$0.0 | 2023-06-06 |

1-methyl-1H-pyrazole-3-sulfonyl fluoride 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

2138279-60-2 (1-methyl-1H-pyrazole-3-sulfonyl fluoride) 関連製品

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量